3,5-Difluoro-4-(methylsulfanyl)aniline
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Overview
Description
3,5-Difluoro-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C7H7F2NS and a molecular weight of 175.2 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to an aniline ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-difluoroaniline with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-(methylsulfanyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions0-25°C.
Substitution: Nucleophiles such as amines or thiols; reaction conditions0-50°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,5-Difluoro-4-(methylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of fluorine atoms and the methylsulfanyl group can influence its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Similar structure but lacks the methylsulfanyl group.
4-Methylsulfanylaniline: Similar structure but lacks the fluorine atoms.
3,5-Dichloro-4-(methylsulfanyl)aniline: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
3,5-Difluoro-4-(methylsulfanyl)aniline is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,5-difluoro-4-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCXTVKXVYMUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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